
3-Isopropylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylindoline is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of indoline derivatives, which would include this compound, often involves reactions with phenylhydrazine and aldehydes or ketones . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular formula of this compound is C11H15N . The structure of indoline derivatives, including this compound, is based on the indole structure, but the 2-3 bond is saturated .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Emerging IP-based fabrication strategies aim at improving the performance of TFC membranes .Physical And Chemical Properties Analysis
Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Applications De Recherche Scientifique
Thermal Properties of Related Ionic Liquids
Research on similar ionic liquids, like 1-Isopropyl-3-methylimidazolium Bromide, has explored their melting and crystallization behaviors using differential scanning calorimetry. These studies highlight unique thermal phenomena, such as reversible phase transitions and rhythmic crystallization, which are relevant for understanding the properties of related compounds like 3-Isopropylindoline (Nishikawa, Wang, Endo, & Tozaki, 2009).
Applications in Biofluorescence
Isoquinolines, structurally related to this compound, have shown promise as novel fluorescent dyes. For example, studies on 3-Hydroxyisoquinolines have revealed potential applications in biofluorescence, indicated by intense fluorescence in the cell nuclei of certain tissues (Mercurio et al., 2021).
Synthesis and Antimicrobial Activity
Research on derivatives of 1-Isopropyl-2-oxoindolin, closely related to this compound, has been conducted to synthesize novel compounds with antimicrobial properties. These studies focus on the microwave-assisted synthesis of these compounds and their potential as antimicrobial agents (Shankaraiah, Sunitha, Angajala, & Madhu, 2019).
Safety and Hazards
Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . The specific safety and hazards of 3-Isopropylindoline are not well-documented in the literature.
Orientations Futures
The future directions of research on 3-Isopropylindoline and similar compounds could include further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications . Since relevant research is still lacking, with only 24 relevant papers or websites being found, many research results are expected to be published in the future .
Mécanisme D'action
Target of Action
3-Isopropylindoline, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The specific interactions between this compound and its targets, as well as the resulting changes, would need to be further investigated.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The shikimate pathway is known to be important for the biosynthesis of indoles . .
Result of Action
Given that indole derivatives are known to exhibit a wide range of biological activities , it’s likely that this compound would also have significant molecular and cellular effects.
Propriétés
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZQCOOQPFGESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67932-69-8 |
Source


|
| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one](/img/structure/B2701007.png)
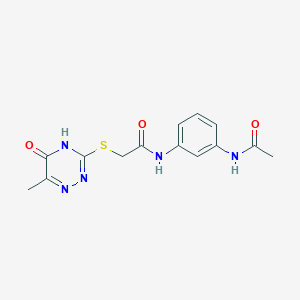
![(3-Fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2701009.png)
![N-(4-acetamidophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701010.png)
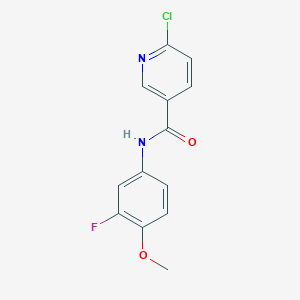
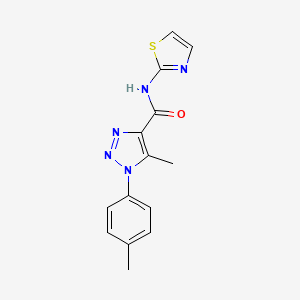
![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)

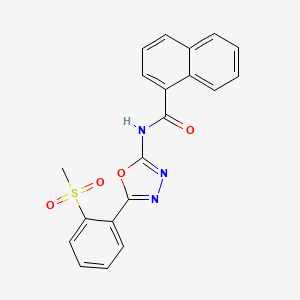
![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2701026.png)
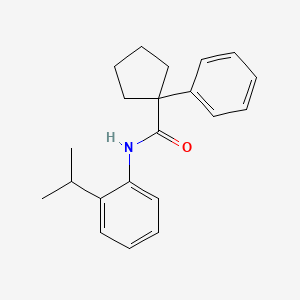
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)